4-Propoxyphenyl 4-propoxybenzoate
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Overview
Description
4-Propoxyphenyl 4-propoxybenzoate is an organic compound with the molecular formula C19H22O4 It is a derivative of benzoic acid and is characterized by the presence of propoxy groups attached to both the phenyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-propoxybenzoate typically involves the esterification of 4-propoxybenzoic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Propoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: 4-Propoxybenzoic acid and 4-propoxybenzaldehyde.
Reduction: 4-Propoxyphenylmethanol and 4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-Propoxyphenyl 4-propoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 4-propoxybenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Propoxybenzoic acid: A precursor in the synthesis of 4-Propoxyphenyl 4-propoxybenzoate, used in similar applications.
4-Propoxyphenol: Another precursor, also used in the synthesis of various organic compounds.
4-((2-(4-Propoxybenzoyl)hydrazono)methyl)phenyl 4-propoxybenzoate:
Uniqueness
This compound is unique due to its dual propoxy substitution, which imparts specific chemical and physical properties. This makes it particularly useful in the synthesis of liquid crystals and other advanced materials .
Properties
CAS No. |
866244-12-4 |
---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-propoxybenzoate |
InChI |
InChI=1S/C19H22O4/c1-3-13-21-16-7-5-15(6-8-16)19(20)23-18-11-9-17(10-12-18)22-14-4-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
BFZPTNZKUXYRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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